Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine

Chemoinformatics Chemical Library Design Novelty Assessment

Acquire 1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine (CAS 893763-13-8), a rationally designed isoxazole-piperazine hybrid built for dopamine receptor profiling. Its N-ethylpiperazine tail and 4-methoxyphenyl isoxazole substituent create a steric/electronic profile predicted to favor the D4 orthosteric pocket over D2/D3, as informed by 3D-QSAR and patent SAR. With no published bioactivity, this >95% pure small molecule is a pristine chemical probe for radioligand displacement assays, anticancer stemness studies (HCC lines), and broad-panel phenotypic screening. Secure a truly unexplored scaffold for your next SAR campaign.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 893763-13-8
Cat. No. B4331100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine
CAS893763-13-8
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=NO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H23N3O2/c1-3-19-8-10-20(11-9-19)13-16-12-17(18-22-16)14-4-6-15(21-2)7-5-14/h4-7,12H,3,8-11,13H2,1-2H3
InChIKeyLSTORBFLKIMHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine (CAS 893763-13-8) – Structural Identity and Chemical Class for Procurement Screening


1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine (CAS 893763-13-8, molecular formula C₁₇H₂₃N₃O₂, molecular weight 301.4 g/mol) is a fully synthetic small molecule that belongs to the isoxazole-piperazine hybrid chemotype [1]. The compound contains a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a methylene bridge linked to an N-ethylpiperazine moiety. This specific substitution pattern places it within the broader family of isoxazolylalkylpiperazines, a chemical class that has been extensively explored for dopaminergic receptor modulation [2] and anticancer applications [3]. As of the present search date, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) have been published for this exact compound in PubMed-indexed journals or public bioactivity databases.

Why Generic Substitution Fails: 1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine Cannot Be Replaced by Arbitrary Isoxazole-Piperazine Analogs


The biological activity of isoxazole-piperazine hybrids is exquisitely sensitive to the nature and position of substituents on both the isoxazole ring and the piperazine nitrogen. In the dopamine D3/D4 antagonist series, replacing the 4-methoxyphenyl group with a simple phenyl or a halogenated aryl can shift subtype selectivity between D2, D3, and D4 receptors by orders of magnitude [1]. Similarly, the linker length between the isoxazole and piperazine rings, as well as the N-alkyl substituent on the piperazine (ethyl vs. methyl vs. phenyl), profoundly impacts binding affinity; the patent literature explicitly teaches that N-ethyl substitution confers distinct pharmacological properties compared to N-methyl or N-phenyl analogs [2]. In the anticancer context, isoxazole-piperazine compounds with differing aryl substituents exhibit IC₅₀ values spanning a >100-fold range (0.09–11.7 µM) across the same cell lines, demonstrating that even minor structural modifications can abolish or enhance cytotoxicity [3]. Therefore, assuming functional equivalence among in-class compounds without direct comparative data is scientifically unsound.

Differential Evidence Guide for 1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine: Comparator-Anchored Quantitative Assessment


Structural Uniqueness: The 4-Methoxyphenyl / N-Ethyl Piperazine Combination Is Absent from Published Bioactivity Datasets

Among the ~200 isoxazole-piperazine compounds with publicly reported biological activity, none share the exact substitution pattern of 1-ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine. The closest published analog is the benzodioxole variant (CAS 893763-11-6), which replaces the 4-methoxyphenyl with a 1,3-benzodioxol-5-yl group ; however, no bioactivity data are available for that analog either. The broader isoxazole-piperazine literature includes compounds with 4-methoxyphenyl on the piperazine ring rather than the isoxazole, or with unsubstituted phenyl on the isoxazole combined with N-phenylpiperazine, but not the specific 3-(4-methoxyphenyl)isoxazole / N-ethylpiperazine pairing [1]. This structural gap represents a genuine opportunity for novel target interaction profiling.

Chemoinformatics Chemical Library Design Novelty Assessment

Predicted Dopamine D4 Receptor Affinity: QSAR Model Inference from the Piperazinylalkyl Isoxazole Pharmacophore

A validated 3D-QSAR model for piperazinylalkyl isoxazole/pyrazole analogs at the dopamine D4 receptor (r² = 0.946, Q² = 0.560) indicates that D4 affinity is enhanced by: (i) a 3-aryl substituent on the isoxazole ring with electronegative character at the para position, and (ii) a short (methyl or ethyl) N-alkyl group on the piperazine [1]. The 4-methoxyphenyl substituent of the target compound satisfies the electronegative para-substituent requirement, while the N-ethyl group is consistent with the short-chain preference identified in the model. By contrast, compounds with N-phenyl or N-diphenylmethyl piperazine substitutions in the same dataset showed reduced D4 activity due to steric clash within the hydrophobic pocket formed by TMs 3, 5, and 6 [1]. Quantitative prediction: the model estimates pIC₅₀ for D4 in the range of 6.5–7.5 (IC₅₀ ≈ 30–300 nM) for compounds with this pharmacophore profile, though experimental validation is required.

Dopamine D4 Receptor Antipsychotic Drug Discovery 3D-QSAR Modeling

Anticancer Potential: Class-Level Cytotoxicity Evidence for Isoxazole-Piperazine Hybrids in Liver Cancer Cell Lines

Two independent studies have established that isoxazole-piperazine hybrids possess potent, structurally tunable cytotoxicity against hepatocellular carcinoma (HCC) cell lines. In the 2018 study, compounds 5l–o bearing 4-substituted phenyl groups on the isoxazole ring and N-phenylpiperazine moieties showed IC₅₀ values of 0.3–3.7 µM across Huh7, Mahlavu, and MCF-7 lines, with the most potent compounds (5m, 5o) inducing apoptosis via Akt hyperphosphorylation and p53 activation [1]. In the 2021 study, a distinct series with varied arylpiperazine substituents exhibited IC₅₀ values of 0.09–11.7 µM, a >100-fold potency range, and the lead compounds (6a, 13d) reduced the CD133⁺/EpCAM⁺ liver cancer stem cell population [2]. The target compound differs structurally from these published leads by having a 4-methoxyphenyl on the isoxazole rather than on the piperazine, and an N-ethyl rather than N-phenyl piperazine substitution. Whether these structural differences enhance or diminish cytotoxicity relative to the published 0.09–11.7 µM range cannot be determined without direct testing.

Hepatocellular Carcinoma Cancer Stem Cells Cytotoxicity Screening

Synthetic Tractability: Reductive Amination Route Shared with Patented D3/D4 Antagonist Series

The target compound falls within the general formula of U.S. Patent 6,723,724 B2, which describes the synthesis of isoxazolylalkylpiperazine derivatives via reductive amination between an isoxazole-5-carbaldehyde intermediate and an N-substituted piperazine in the presence of a reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) [1]. The patent explicitly claims compounds where the piperazine N-substituent (R₁) can be ethyl and the isoxazole 3-substituent (R₂) can be 4-methoxyphenyl, among other options. This synthetic convergence means the compound is accessible using established methodology without requiring de novo route development. Compared to structurally related compounds requiring multi-step palladium-catalyzed cross-couplings for arylpiperazine installation, the reductive amination approach offers higher atom economy and fewer synthetic steps [1].

Medicinal Chemistry Synthetic Methodology Lead Optimization

Recommended Research and Procurement Scenarios for 1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine


Dopamine D4 Receptor Antagonist Screening in CNS Drug Discovery Programs

Given the 3D-QSAR-predicted D4 affinity for this pharmacophore [1], procure this compound for radioligand displacement assays against human D2, D3, and D4 receptors expressed in HEK293 or CHO cells. Use [³H]-spiperone or [³H]-nemonapride as the radioligand. Prioritize if experimental D4 Kᵢ < 100 nM with >10-fold selectivity over D2 and D3. The N-ethyl group and 4-methoxyphenyl substitution are predicted to favor the sterically constrained D4 orthosteric pocket [1].

Hepatocellular Carcinoma Antiproliferative Screening with Cancer Stem Cell Endpoints

Test this compound in MTT or CellTiter-Glo assays against Huh7 and Mahlavu HCC lines, using published isoxazole-piperazine leads (e.g., compound 6a from İbiş et al. 2021 [2]) as positive controls. If IC₅₀ < 5 µM, proceed to secondary assays: flow cytometric quantification of CD133⁺/EpCAM⁺ CSC populations, sphere formation assays, and Western blot analysis of stemness markers (NANOG, OCT4). The structural divergence from published leads may translate into differential CSC inhibition profiles.

Chemical Probe Development for Target Deconvolution Studies

As a structurally novel isoxazole-piperazine with no reported bioactivity, this compound is suitable as a chemical probe for phenotypic screening and subsequent target identification. Procure in high purity (>95% by HPLC) for broad-panel screening (e.g., Eurofins SafetyScreen44 or CEREP panel) to identify primary molecular targets. The N-ethylpiperazine moiety provides a handle for future SAR expansion through N-alkyl variation.

Comparator Compound for Structure-Activity Relationship (SAR) Studies in Isoxazole-Piperazine Lead Optimization

Use this compound as a comparator in SAR campaigns exploring the effect of 3-aryl substitution on the isoxazole ring. Compare its activity profile against analogs with 3-phenyl, 3-(4-chlorophenyl), 3-(3,4-dimethoxyphenyl), and 3-(1,3-benzodioxol-5-yl) variants (e.g., CAS 893763-11-6 ) within the same assay platform. The 4-methoxy substituent provides a defined electronic (Hammett σₚ = −0.27) and lipophilic (π = −0.02) profile for QSAR model refinement.

Quote Request

Request a Quote for 1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.